molecular formula C11H11ClF2N2O B12080533 (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

Cat. No.: B12080533
M. Wt: 260.67 g/mol
InChI Key: BXSKLDOKJJMLNP-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 6th position and a piperidine ring substituted with two fluorine atoms at the 4th position, connected through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. The chlorination of pyridine can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The difluoropiperidine can be synthesized through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

The final step involves the coupling of the chloropyridine and difluoropiperidine intermediates through a methanone linkage. This can be achieved using a variety of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-3-yl)(4-fluoropiperidin-1-yl)methanone
  • (6-Chloropyridin-3-yl)(4,4-dichloropiperidin-1-yl)methanone
  • (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)ethanone

Uniqueness

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11ClF2N2O

Molecular Weight

260.67 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C11H11ClF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2

InChI Key

BXSKLDOKJJMLNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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